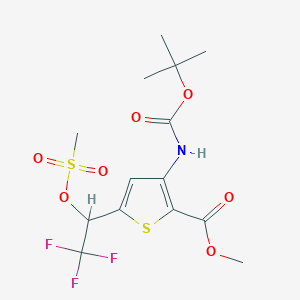

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoroethylating agents.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.

Esterification: The carboxyl group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate undergoes various chemical reactions:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Material Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoroethyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives with various substituents. For example:

Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate: Lacks the Boc protection and methylsulfonyl group.

Methyl 3-((tert-butoxycarbonyl)amino)-5-ethylthiophene-2-carboxylate: Lacks the trifluoroethyl and methylsulfonyl groups.

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate: Lacks the methylsulfonyl group.

The presence of the trifluoroethyl and methylsulfonyl groups in Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate makes it unique, as these groups can significantly influence the compound’s reactivity and interactions with biological targets.

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Chemical Formula : C₁₃H₁₆F₃N₁O₅S

- CAS Number : 2163771-82-0

The structure features a thiophene ring substituted with a trifluoroethyl group and a tert-butoxycarbonyl (Boc) amino group, which are significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with thiophene structures often exhibit diverse biological activities, including:

- Antimicrobial Properties : Thiophene derivatives have been noted for their ability to inhibit bacterial growth. The presence of electron-withdrawing groups like trifluoromethyl enhances their activity by increasing lipophilicity and altering membrane permeability.

- Antitumor Activity : Some studies suggest that similar compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways.

Antimicrobial Activity

In a study examining various thiophene derivatives, it was found that compounds similar to this compound exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through broth microdilution methods, showcasing effective inhibition at low concentrations.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 8 | E. coli |

| B | 16 | S. aureus |

| C | 4 | P. aeruginosa |

Antitumor Activity

A case study on related compounds demonstrated their effectiveness against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The following table summarizes the GI50 values for these compounds:

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| Compound D | 0.21 | MCF-7 |

| Compound E | 0.12 | NCI-H460 |

| Compound F | 0.08 | SF-268 |

These results indicate that modifications to the thiophene structure can significantly enhance antitumor potency.

Case Studies

- Inhibition of Type III Secretion System : A study explored the inhibition of virulence factors in bacteria using derivatives similar to the compound . High concentrations resulted in approximately 50% inhibition of secretion in pathogenic strains, suggesting a potential application in treating bacterial infections resistant to conventional antibiotics .

- Cytotoxicity Assessment : In another study assessing cytotoxic effects on human cells, compounds with similar structures were tested for their ability to induce apoptosis. The results indicated that certain modifications could lead to enhanced cytotoxicity against tumor cells while sparing normal cells .

Properties

Molecular Formula |

C14H18F3NO7S2 |

|---|---|

Molecular Weight |

433.4 g/mol |

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(2,2,2-trifluoro-1-methylsulfonyloxyethyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C14H18F3NO7S2/c1-13(2,3)24-12(20)18-7-6-8(26-9(7)11(19)23-4)10(14(15,16)17)25-27(5,21)22/h6,10H,1-5H3,(H,18,20) |

InChI Key |

ILBUCTYQDHHLGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC(=C1)C(C(F)(F)F)OS(=O)(=O)C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.